molecular formula C21H19F3N4O2 B2477719 N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251619-82-5

N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2477719
CAS No.: 1251619-82-5
M. Wt: 416.404
InChI Key: MNMKAZHZFDXIGH-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a useful research compound. Its molecular formula is C21H19F3N4O2 and its molecular weight is 416.404. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Potential

N-substituted acetamide derivatives, including compounds with 1,3,4-oxadiazole and piperidine cores like N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide, have shown notable antibacterial activity. These compounds, through specific synthesis processes, have been tested against various bacterial strains, demonstrating moderate to significant growth inhibition properties (Iqbal et al., 2017). Similarly, another study synthesized N-substituted derivatives of a similar structure and observed moderate to talented antibacterial activity (Khalid et al., 2016).

Antimicrobial and Anti-Enzymatic Properties

Compounds with 1,3,4-oxadiazole and acetamide derivatives, akin to this compound, have been synthesized and evaluated for their antimicrobial and anti-enzymatic potential. These studies have found compounds with good inhibitory effects against gram-negative bacterial strains and low potential against specific enzymes like lipoxygenase (Nafeesa et al., 2017).

Antifungal and Antipsychotic Applications

Derivatives of 1,3,4-oxadiazole, similar in structure to this compound, have been studied for their antifungal properties. Some compounds in this category have shown comparable activities to standard antifungal agents (Sangshetti & Shinde, 2011). Additionally, compounds with a similar structure have been identified as potential positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5), showing promise for antipsychotic and procognitive activities (Liu et al., 2008).

Molecular Docking and In Vitro Activities

Compounds structurally related to this compound have been synthesized and subjected to molecular docking studies. These studies evaluate their potential as antimicrobial and anticancer agents, with some showing significant activities comparable to standard drugs (Mehta et al., 2019).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds with structural similarities to this compound. These studies focus on the development of efficient synthetic routes and the analysis of the structural properties of these compounds (Ding et al., 2006).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c22-15-3-1-2-14(10-15)20-26-21(30-27-20)13-6-8-28(9-7-13)12-19(29)25-18-5-4-16(23)11-17(18)24/h1-5,10-11,13H,6-9,12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMKAZHZFDXIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.